molecular formula C8H8ClN3O2 B2438811 N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide CAS No. 53117-25-2

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide

Cat. No. B2438811
CAS RN: 53117-25-2
M. Wt: 213.62
InChI Key: XAMLNTCWBYFUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chlorophenyl)-2-hydrazino-2-oxoacetamide, also known as CPHA, is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. CPHA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other compounds. It is also used in the synthesis of polymers, polyurethanes, and polyesters. CPHA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other compounds.

Scientific Research Applications

Antifungal Activity

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide has been investigated for its antifungal properties. In a study inspired by click chemistry, a focused library of new 1,2,3-triazoles derived from naphthols was efficiently prepared using this compound. These synthesized triazole derivatives were evaluated for their antifungal activity . Further research could explore its efficacy against specific fungal pathogens and potential mechanisms of action.

Chemical Synthesis Strategies

Understanding the synthetic pathways for preparing N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide and related compounds is essential. Researchers can investigate alternative routes, scalability, and cost-effectiveness to facilitate large-scale production.

properties

IUPAC Name

N-(2-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-5-3-1-2-4-6(5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMLNTCWBYFUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide

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